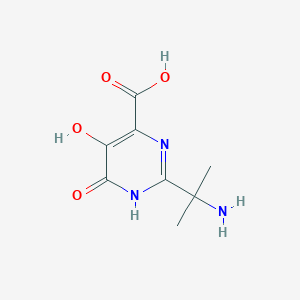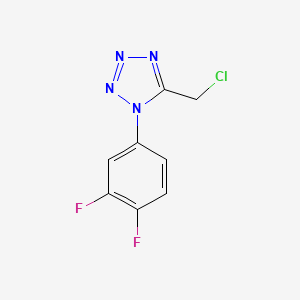
5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole, also known as CMPT, is a tetrazole derivative that is widely used in scientific research and laboratory experiments. Its properties make it an attractive choice for a number of applications, including organic synthesis, drug discovery, and biochemical studies. CMPT has been used in a variety of experiments, and its effects on biochemical and physiological processes have been studied extensively.
Scientific Research Applications
5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has been used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, and it has been used in the synthesis of a number of different compounds. 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has also been used in drug discovery, as it has been shown to interact with a number of different biochemical targets. Additionally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has been used in biochemical studies, as it can be used to study the effects of compounds on biochemical pathways.
Mechanism Of Action
5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole is an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. When 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole binds to acetylcholinesterase, it blocks the enzyme's activity and prevents it from breaking down acetylcholine. This leads to an increase in the amount of acetylcholine in the body, which can have a variety of effects.
Biochemical and Physiological Effects
The increased level of acetylcholine caused by 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole can have a variety of effects on biochemical and physiological processes. It can lead to an increase in the activity of the neurotransmitter, which can lead to an increase in alertness, focus, and memory. It can also lead to an increase in muscle strength and coordination, as well as increased heart rate and blood pressure.
Advantages And Limitations For Lab Experiments
5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to inhibit the enzyme acetylcholinesterase, which makes it an attractive choice for biochemical studies. Additionally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. On the other hand, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has a number of limitations. It has a relatively short half-life, which means that it must be used quickly in laboratory experiments. Additionally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole. One potential direction is the use of 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole as an inhibitor of other enzymes, such as proteases and kinases. Additionally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole could be used in the development of new drugs and therapies, as its ability to interact with biochemical targets could be used to target specific diseases and conditions. Additionally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole could be used in the development of new imaging agents, as its ability to interact with biochemical targets could be used to target specific areas of the body. Finally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole could be used in the development of new diagnostic tests, as its ability to interact with biochemical targets could be used to identify specific biomarkers.
properties
IUPAC Name |
5-(chloromethyl)-1-(3,4-difluorophenyl)tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N4/c9-4-8-12-13-14-15(8)5-1-2-6(10)7(11)3-5/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQIOGZINBZREL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CCl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)
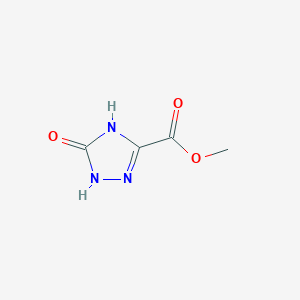
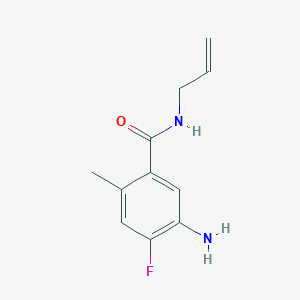
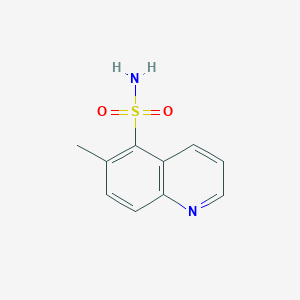

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)
![4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol](/img/structure/B1461173.png)
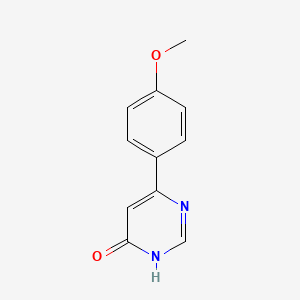

![2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1461181.png)
![1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1461182.png)
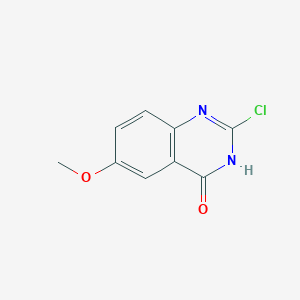
![6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one](/img/structure/B1461185.png)
